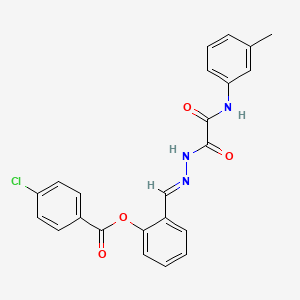![molecular formula C32H36N2O5 B12015125 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Diméthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels. Ce composé est d'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie synthétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-[2-(Diméthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one implique généralement une synthèse organique en plusieurs étapes. Le processus peut inclure les étapes suivantes :
Formation du noyau pyrrol-2-one : Ceci peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe diméthylaminoéthyle : Cette étape implique souvent des réactions de substitution nucléophile.
Attachement du groupe hydroxy : Celui-ci peut être introduit par des réactions d'hydroxylation.
Addition des groupes isobutoxy-2-méthylbenzoyle et phénoxyphényle : Ces groupes sont généralement ajoutés par des réactions d'acylation ou d'alkylation de Friedel-Crafts.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression, pH) et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
1-[2-(Diméthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé en groupe carbonyle.
Réduction : Les groupes carbonyles peuvent être réduits en alcools ou en amines.
Substitution : Le groupe diméthylamino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution : Réactifs comme les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxy produirait une cétone, tandis que la réduction du groupe carbonyle produirait un alcool.
Applications de la recherche scientifique
1-[2-(Diméthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique pour créer des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Investigé pour ses effets thérapeutiques potentiels, y compris des propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel 1-[2-(Diméthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one exerce ses effets dépend de son interaction avec les cibles moléculaires. Celles-ci peuvent inclure :
Enzymes : Inhibition ou activation d'enzymes spécifiques.
Récepteurs : Liaison aux récepteurs cellulaires, conduisant à des voies de transduction du signal.
Voies : Modulation des voies biochimiques impliquées dans les processus pathologiques.
Applications De Recherche Scientifique
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors, leading to signal transduction pathways.
Pathways: Modulation of biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[2-(Diméthylamino)éthyl]-3-hydroxy-4-(4-méthoxy-2-méthylbenzoyl)-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Diméthylamino)éthyl]-3-hydroxy-4-(4-éthoxy-2-méthylbenzoyl)-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one
Unicité
1-[2-(Diméthylamino)éthyl]-3-hydroxy-4-(4-isobutoxy-2-méthylbenzoyl)-5-(3-phénoxyphényl)-1,5-dihydro-2H-pyrrol-2-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche ciblée et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C32H36N2O5 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H36N2O5/c1-21(2)20-38-25-14-15-27(22(3)18-25)30(35)28-29(34(17-16-33(4)5)32(37)31(28)36)23-10-9-13-26(19-23)39-24-11-7-6-8-12-24/h6-15,18-19,21,29,35H,16-17,20H2,1-5H3/b30-28+ |
Clé InChI |
NPLNUUHPVPTDEK-SJCQXOIGSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)/O |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)


![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)

